Polaprezinc

Übersicht

Beschreibung

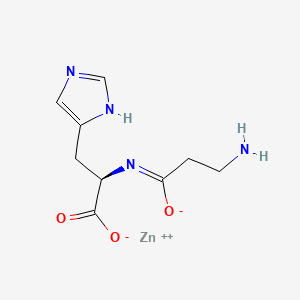

Polaprezinc is a chelated compound consisting of zinc and L-carnosine. It is primarily used as a gastric mucosal protective agent. This compound was first approved in Japan and has been clinically used to treat gastric ulcers. This compound is known for its ability to promote tissue healing by eliminating free radicals and enhancing the expression of various antioxidant enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Polaprezinc involves several steps:

Formation of 2-cyanoacetamido-3-(1H-imidazole-4-yl) propionic acid: This is achieved by reacting 2-cyanoacetyl chloride with L-histidine in the presence of dichloromethane and trimethylsilyl protection, followed by the addition of imidazole.

Catalytic Hydrogenation: The intermediate product undergoes catalytic hydrogenation to yield L-carnosine crude product.

Ion Exchange and Spray Drying: The crude product is adsorbed using alkaline macroporous ion exchange resin, washed with alkali metal acetate solution, and spray-dried to obtain the solid alkali metal salt of L-carnosine.

Formation of this compound: The final step involves dissolving the alkali metal salt in methanol, adding zinc acetate, and refining the product through methanol aqueous solution pulping.

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process involves large-scale catalytic hydrogenation and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Polaprezinc primarily undergoes complexation reactions due to its chelated nature. It can also participate in:

Substitution: The zinc ion in this compound can be substituted by other metal ions under specific conditions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Substitution: Reagents such as metal salts (e.g., copper sulfate) can be used for substitution reactions.

Major Products:

Oxidation: Enhanced antioxidant enzyme expression.

Substitution: Formation of new metal-carnosine complexes.

Wissenschaftliche Forschungsanwendungen

Introduction to Polaprezinc

This compound, a chelated compound of zinc and L-carnosine, has been utilized primarily as a gastric mucosal protective agent. Its clinical application spans over two decades, particularly in Japan. The compound exhibits a variety of pharmacological properties, including anti-ulcer, antioxidant, and anti-inflammatory effects. This article delves into the scientific research applications of this compound, highlighting its efficacy in treating various conditions and its mechanisms of action.

Anti-Ulcer Activity

This compound has demonstrated significant efficacy in treating gastric ulcers. It acts by enhancing mucosal defense mechanisms, promoting healing, and exhibiting anti-inflammatory properties. Key studies have shown:

- Efficacy Against Helicobacter pylori : this compound enhances the eradication rates of Helicobacter pylori when used in conjunction with standard triple therapy (omeprazole, amoxicillin, and clarithromycin). A study indicated an eradication rate of 81.1% with this compound compared to 61.4% without it .

- Experimental Models : In various animal models, this compound has been effective against different types of gastric injuries, including those induced by ethanol and aspirin .

Zinc Deficiency Treatment

This compound serves as a zinc replacement therapy for individuals with zinc deficiency. Clinical trials have reported improvements in serum zinc levels among patients treated with this compound. The following table summarizes findings from a multicenter trial:

| Treatment | Sample Size | Normal Zinc Levels (%) | p-value |

|---|---|---|---|

| This compound 150 mg | 314 | 16.4% | <0.001 |

| This compound 300 mg | 324 | 63.1% | <0.001 |

| Placebo | 79 | - | - |

These results indicate a significant dose-response relationship in restoring normal zinc levels .

Treatment of Dysgeusia

This compound has shown promise in improving chemotherapy-induced dysgeusia (altered taste sensation). A study involving 634 cancer patients demonstrated that those receiving this compound experienced a significantly shorter duration of dysgeusia compared to those under observation alone . The recovery rate was notably higher in the this compound group (60% vs. 22.5%) within 90 days post-treatment.

Liver Health and Fibrosis

Recent research indicates that this compound may also play a role in liver health by reducing fibrosis markers and improving liver function tests in patients with chronic liver diseases such as hepatitis C and cirrhosis . In a clinical study, patients treated with this compound showed decreased levels of alanine aminotransferase and aspartate aminotransferase over three years .

Case Study: Gastric Ulcer Treatment

A randomized double-blind trial assessed the safety and efficacy of this compound versus rebamipide in treating gastric ulcers. Results indicated comparable efficacy between both treatments, with this compound showing significant improvement in ulcer healing rates .

Case Study: Binge Eating Disorder

In an open trial involving patients with binge eating disorder, this compound was used as an adjunct therapy. Results demonstrated significant reductions in binge eating episodes and improvements in associated depressive symptoms .

Wirkmechanismus

Polaprezinc exerts its effects through several mechanisms:

Antioxidant Activity: Increases the expression of enzymes such as superoxide dismutase, heme oxygenase-1, and glutathione peroxidase, which protect mucosal cells against reactive oxygen species.

Anti-inflammatory Effects: Inhibits the activity of nuclear factor-kappaB and decreases the expression of inflammatory cytokines like interleukin 1beta, interleukin 6, interleukin 8, and tumor necrosis factor alpha.

Vergleich Mit ähnlichen Verbindungen

Polaprezinc is unique due to its combination of zinc and L-carnosine, which provides both antioxidant and anti-inflammatory benefits. Similar compounds include:

Zinc sulfate: Primarily used for zinc supplementation but lacks the mucosal protective properties of this compound.

L-carnosine: Known for its antioxidant properties but does not provide the same level of gastric mucosal protection as this compound.

Zinc acetate: Used in various medical applications but does not offer the combined benefits of zinc and L-carnosine.

This compound stands out due to its dual action of zinc and L-carnosine, making it a versatile compound in both medical and industrial applications.

Eigenschaften

Key on ui mechanism of action |

Polaprezinc increases the expression of various antioxidant enzymes, including superoxide dismutase 1 (SOD-1), SOD-2, heme oxygenase-1 (HO-1), glutathione S-transferase (GST), glutathione peroxidase (GSH-px), peroxidredoxin-1 (PRDX1; PRXI) and PRXD5 (PRXV). This process occurs in the gastric mucosa, defending mucosal cells against reactive oxygen species. This drug inhibits the activity of the transcription factor nuclear factor-kappaB (NF-kB) and decreases the expression of various inflammatory cytokines, including interleukin (IL) 1beta, IL-6, IL-8, and tumor necrosis factor alpha (TNF-a). Polaprezinc also promotes the expression of numerous growth factors, including as platelet-derived growth factor-B (PDGF-B), vascular endothelial growth factor (VEGF), and nerve growth factor (NGF), in addition to various heat shock proteins (HSPs), including HSP90, HSP70, HSP60, HSP47, HSP27, and HSP10. This process promotes tissue growth and protects against damage the gastric mucosa. |

|---|---|

CAS-Nummer |

107667-60-7 |

Molekularformel |

C9H14N4O3Zn |

Molekulargewicht |

291.6 g/mol |

IUPAC-Name |

(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;zinc |

InChI |

InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16);/t7-;/m0./s1 |

InChI-Schlüssel |

MORUQNQGRSLTCD-FJXQXJEOSA-N |

SMILES |

C1=C(NC=N1)CC(C(=O)O)[N-]C(=O)CCN.[Zn] |

Isomerische SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN.[Zn] |

Kanonische SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN.[Zn] |

Aussehen |

Solid powder |

melting_point |

253 - 256 °C |

Physikalische Beschreibung |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

1370422-07-3 |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

384 mg/mL |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Polaprezinc; Z 103. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.